molecular formula C20H27NO3 B4418227 [5-(1-ADAMANTYL)-2-METHYL-3-FURYL](MORPHOLINO)METHANONE

[5-(1-ADAMANTYL)-2-METHYL-3-FURYL](MORPHOLINO)METHANONE

Cat. No.: B4418227
M. Wt: 329.4 g/mol
InChI Key: JQUTZNHLWBTJCD-UHFFFAOYSA-N
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Description

4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine is a complex organic compound featuring a morpholine ring attached to a furoyl group, which is further substituted with an adamantyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine typically involves multiple steps. One common method starts with the preparation of the adamantyl-substituted furoyl intermediate. This can be achieved by condensing 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde in the presence of a condensing agent like KOH . The resulting intermediate is then reacted with morpholine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the furoyl and morpholine groups may interact with various enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Furoyl compounds: Molecules containing the furoyl group, known for their diverse biological activities.

    Morpholine derivatives: Compounds like morpholine itself, which is used as a solvent and corrosion inhibitor.

Uniqueness

4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine is unique due to the combination of the adamantyl, furoyl, and morpholine groups in a single molecule. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[5-(1-adamantyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-13-17(19(22)21-2-4-23-5-3-21)9-18(24-13)20-10-14-6-15(11-20)8-16(7-14)12-20/h9,14-16H,2-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUTZNHLWBTJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(1-ADAMANTYL)-2-METHYL-3-FURYL](MORPHOLINO)METHANONE
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[5-(1-ADAMANTYL)-2-METHYL-3-FURYL](MORPHOLINO)METHANONE
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[5-(1-ADAMANTYL)-2-METHYL-3-FURYL](MORPHOLINO)METHANONE
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[5-(1-ADAMANTYL)-2-METHYL-3-FURYL](MORPHOLINO)METHANONE
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[5-(1-ADAMANTYL)-2-METHYL-3-FURYL](MORPHOLINO)METHANONE
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[5-(1-ADAMANTYL)-2-METHYL-3-FURYL](MORPHOLINO)METHANONE

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